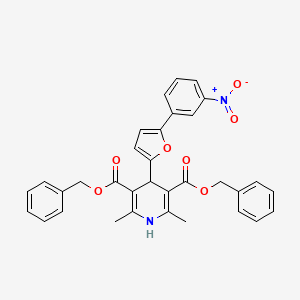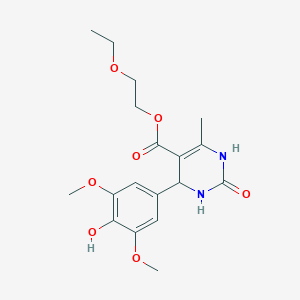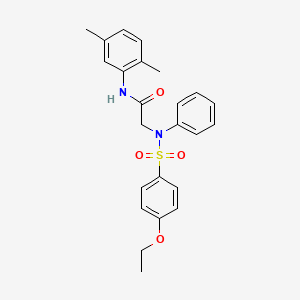
Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,6-diméthyl-4-(5-(3-nitrophényl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate de dibenzyle est un composé organique complexe appartenant à la classe des dihydropyridines. Ce composé est caractérisé par sa structure unique, qui comprend un cycle dihydropyridine substitué par divers groupes fonctionnels, notamment des motifs nitrophényl et furanne. La présence de ces groupes confère au composé des propriétés chimiques et physiques spécifiques, ce qui le rend intéressant dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2,6-diméthyl-4-(5-(3-nitrophényl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate de dibenzyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la synthèse de Hantzsch dihydropyridine, qui implique la condensation d'un aldéhyde, d'un β-cétoester et d'ammoniac ou d'une amine. Les conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, peuvent varier en fonction du rendement et de la pureté souhaités du produit.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des procédés de lots à grande échelle ou des procédés continus. L'utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction garantissent une qualité constante et un rendement élevé. Les méthodes industrielles peuvent également incorporer des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,6-diméthyl-4-(5-(3-nitrophényl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate de dibenzyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle dihydropyridine peut être oxydé pour former des dérivés de la pyridine.
Réduction : Le groupe nitro peut être réduit en un groupe amino dans des conditions appropriées.
Substitution : Les groupes benzyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H₂) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des nucléophiles tels que les alcoolates ou les amines peuvent être utilisés dans des réactions de substitution, souvent en présence d'une base comme l'hydroxyde de sodium (NaOH).
Principaux produits formés
Oxydation : Dérivés de la pyridine.
Réduction : Dérivés substitués par des amino.
Substitution : Divers dérivés de dihydropyridine substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 2,6-diméthyl-4-(5-(3-nitrophényl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate de dibenzyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier en tant que bloqueurs des canaux calciques.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2,6-diméthyl-4-(5-(3-nitrophényl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate de dibenzyle implique son interaction avec des cibles moléculaires telles que les canaux calciques. Le composé peut moduler l'activité de ces canaux, conduisant à divers effets physiologiques. Les groupes nitrophényl et furanne peuvent également interagir avec d'autres voies moléculaires, contribuant à son activité biologique globale.
Mécanisme D'action
The mechanism of action of Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, leading to various physiological effects. The nitrophenyl and furan groups may also interact with other molecular pathways, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzofurannes : Composés contenant un cycle benzénique fusionné à un cycle furanne.
Benzimidazoles : Composés contenant un cycle benzénique fusionné à un cycle imidazole.
Naphtalènes : Composés contenant deux cycles benzéniques fusionnés.
Unicité
Le 2,6-diméthyl-4-(5-(3-nitrophényl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate de dibenzyle est unique en raison de son motif de substitution spécifique et de la présence de groupes nitrophényl et furanne. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
421580-74-7 |
|---|---|
Formule moléculaire |
C33H28N2O7 |
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
dibenzyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H28N2O7/c1-21-29(32(36)40-19-23-10-5-3-6-11-23)31(28-17-16-27(42-28)25-14-9-15-26(18-25)35(38)39)30(22(2)34-21)33(37)41-20-24-12-7-4-8-13-24/h3-18,31,34H,19-20H2,1-2H3 |
Clé InChI |
KKVBXAGGXSYHDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11623137.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol](/img/structure/B11623141.png)
![N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11623149.png)
![3-(2-nitrophenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11623152.png)
![3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11623165.png)
![(5Z)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11623166.png)

![methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11623193.png)

![2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11623197.png)
![5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11623208.png)
![2-{[3-(morpholin-4-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623215.png)
![methyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11623224.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623232.png)
